molecular formula C20H19N3O4S B4995117 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Katalognummer B4995117
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: XURZTJNHOGDDEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that selectively targets the RAC1 GTPase. RAC1 is a member of the Rho family of small GTPases and plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. ESI-09 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.

Wirkmechanismus

4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide selectively targets the RAC1 GTPase by binding to its switch II region, which is essential for its activation. RAC1 activation is known to promote the formation of actin filaments and the activation of downstream effectors, such as PAK and PI3K. This compound inhibits RAC1 activation, leading to the inhibition of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects. RAC1 is known to play a critical role in the activation of inflammatory pathways, and this compound has been shown to inhibit the production of pro-inflammatory cytokines in various cell types. This compound has also been shown to have cardioprotective effects by inhibiting RAC1-mediated oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for RAC1 and does not inhibit other Rho family GTPases. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has moderate cell permeability, which can limit its effectiveness in some cell types.

Zukünftige Richtungen

There are several future directions for the study of 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. Another direction is to develop more potent and selective RAC1 inhibitors based on the structure of this compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound.

Synthesemethoden

4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 1H-indole-3-carboxaldehyde with (S)-proline to form a pyrrolidine intermediate. The pyrrolidine intermediate is then reacted with 4-bromobenzenesulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with 2-aminoethylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been extensively studied in various scientific research applications. One of the major applications of this compound is in cancer research. RAC1 is known to play a critical role in cancer cell migration and invasion. This compound has been shown to inhibit the migration and invasion of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19-9-10-20(25)23(19)15-5-7-16(8-6-15)28(26,27)22-12-11-14-13-21-18-4-2-1-3-17(14)18/h1-8,13,21-22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURZTJNHOGDDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.